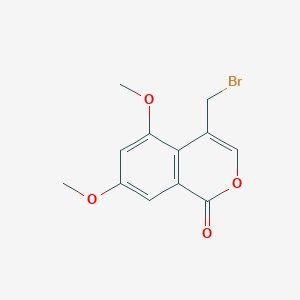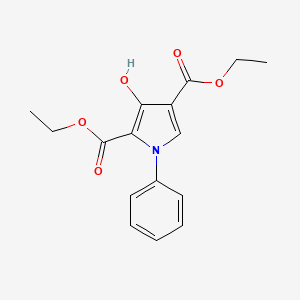
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, which is confirmed by IR, NMR, and mass spectra . Another method involves the Knorr reaction, producing diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, followed by alkylation with ethyl chloroacetate using potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
化学反応の分析
Types of Reactions
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diethyl 3-oxo-1-phenyl-1H-pyrrole-2,4-dicarboxylate, while reduction could produce this compound with modified functional groups.
科学的研究の応用
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
作用機序
The mechanism of action of diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to form hydrogen bonds and participate in redox reactions also contributes to its biological activity .
類似化合物との比較
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: A similar compound used in the synthesis of trisubstituted pyrroles.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate:
Uniqueness
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its phenyl and hydroxy groups enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
65171-76-8 |
|---|---|
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC名 |
diethyl 3-hydroxy-1-phenylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-3-21-15(19)12-10-17(11-8-6-5-7-9-11)13(14(12)18)16(20)22-4-2/h5-10,18H,3-4H2,1-2H3 |
InChIキー |
WOTPRAGEWZGFGF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C(=C1O)C(=O)OCC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
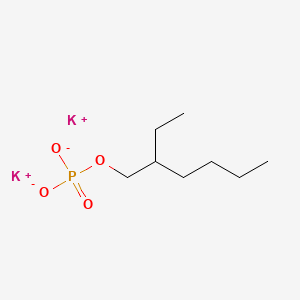
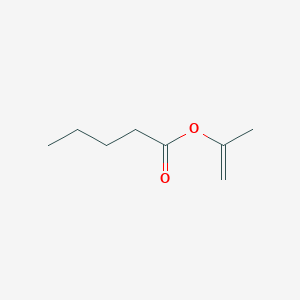
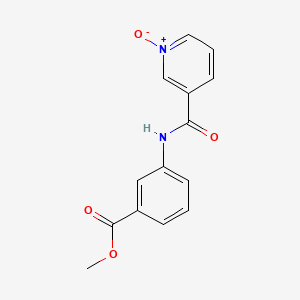


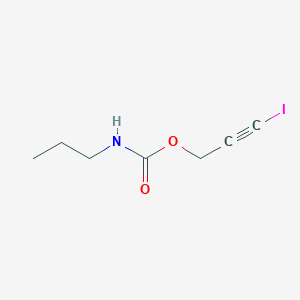

![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
